molecular formula C16H14N2O6 B5684903 Methyl 3-[(3-methoxyphenyl)carbamoyl]-5-nitrobenzoate

Methyl 3-[(3-methoxyphenyl)carbamoyl]-5-nitrobenzoate

Cat. No.: B5684903
M. Wt: 330.29 g/mol
InChI Key: SHYFMGGYGMWLCV-UHFFFAOYSA-N
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Description

Methyl 3-[(3-methoxyphenyl)carbamoyl]-5-nitrobenzoate is an organic compound with the molecular formula C16H14N2O6 It is a derivative of benzoic acid and contains both nitro and carbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(3-methoxyphenyl)carbamoyl]-5-nitrobenzoate typically involves the reaction of 3-methoxyphenyl isocyanate with methyl 3-amino-5-nitrobenzoate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-methoxyphenyl)carbamoyl]-5-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

    Reduction: Methyl 3-[(3-methoxyphenyl)carbamoyl]-5-aminobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3-[(3-methoxyphenyl)carbamoyl]-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 3-[(3-methoxyphenyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 3-[(3-methoxyphenyl)carbamoyl]-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(3-methoxyphenyl)carbamoyl]-5-aminobenzoate: A reduction product with an amino group instead of a nitro group.

    3-[(3-methoxyphenyl)carbamoyl]-5-nitrobenzoic acid: A hydrolysis product with a carboxylic acid group instead of an ester group.

    Methyl 3-[(3-chlorophenyl)carbamoyl]-5-nitrobenzoate: A similar compound with a chlorine substituent instead of a methoxy group.

Uniqueness

Methyl 3-[(3-methoxyphenyl)carbamoyl]-5-nitrobenzoate is unique due to the presence of both nitro and carbamoyl functional groups, which can impart distinct chemical reactivity and biological activity. The methoxy group also contributes to its unique properties compared to other similar compounds.

Properties

IUPAC Name

methyl 3-[(3-methoxyphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O6/c1-23-14-5-3-4-12(9-14)17-15(19)10-6-11(16(20)24-2)8-13(7-10)18(21)22/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYFMGGYGMWLCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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